molecular formula C10H12O B3028880 8-Methylchromane CAS No. 3722-72-3

8-Methylchromane

Cat. No.: B3028880
CAS No.: 3722-72-3
M. Wt: 148.20
InChI Key: BHMXTBDQYVVEDY-UHFFFAOYSA-N
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Description

8-Methylchromane (CAS Ref: 10-F690465) is a bicyclic organic compound consisting of a benzene ring fused to a partially saturated pyran ring (chromane backbone) with a methyl group substituted at the 8-position (Figure 1). Its structure is derived from chromane (2H-1-benzopyran), a scaffold prevalent in natural products and pharmaceuticals. The methyl group at position 8 introduces steric and electronic effects that influence its physicochemical properties, such as solubility, stability, and reactivity.

For example, describes the synthesis of 8-aminochromane derivatives via nitro group reduction (SnCl₂ in ethanol) and subsequent functionalization . Similarly, this compound could be synthesized through alkylation of a chromane precursor at the 8-position.

Applications: Chromane derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound’s commercial availability () suggests its utility as a building block in medicinal chemistry and materials science .

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXTBDQYVVEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288788
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
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URL https://comptox.epa.gov/dashboard/DTXSID001288788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-72-3
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran
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URL https://comptox.epa.gov/dashboard/DTXSID001288788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylchromane can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethoxybenzene with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by cyclization to form the chromane ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For instance, one method includes the use of hydrogen fluoride and acetic acid, followed by amalgamated zinc and aqueous hydrochloric acid. Another method involves the use of phosphorus pentoxide and benzene .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchromane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chromanones or chromones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed:

    Oxidation: Chromanones and chromones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated chromanes.

Scientific Research Applications

8-Methylchromane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antioxidant and radical scavenger.

    Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism by which 8-Methylchromane exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Analogues of Chromane Derivatives

The following compounds share structural similarities with 8-Methylchromane but differ in substituents, ring saturation, or fused rings:

Compound Structure/Substituents Molecular Formula Key Properties/Synthesis Reference
This compound Chromane with methyl at C8 C₁₀H₁₂O Synthesized via alkylation; non-polar substituent enhances lipophilicity.
8-Aminochromane Chromane with amino group at C8 C₉H₁₁NO Prepared via nitro reduction (SnCl₂/EtOH); polar amino group improves aqueous solubility.
4-Methyl-chromen-2-one Chromenone with methyl at C4 C₁₀H₈O₂ Contains a ketone group (C2); synthesized via Claisen rearrangement.
8-Bromo-3,4-dihydro-2H-1-benzopyran-3-one Brominated chromanone C₉H₇BrO₂ Electrophilic bromine at C8 enables cross-coupling reactions.
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione Fused pyrano-chromene dione C₂₀H₁₄O₄ Complex fused-ring system synthesized via multi-step cyclization; exhibits planar rigidity.

Tables :

  • Table 1: Structural and synthetic comparison of chromane derivatives.
  • Figure 1: Chemical structure of this compound.

Biological Activity

8-Methylchromane, a derivative of the chromane family, has garnered attention in recent years for its diverse biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chroman backbone with a methyl group at the 8-position. Its molecular formula is C10H10OC_{10}H_{10}O, and it exhibits properties that make it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its protective effects against various diseases .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including those involved in metabolic pathways. For instance, it has shown potential in inhibiting monoamine oxidase (MAO), which is important for neurotransmitter metabolism.
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Studies report that it can inhibit the growth of bacteria such as Clostridium perfringens and Salmonella enterica, indicating its potential use in treating bacterial infections .

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like Trolox .

CompoundIC50 (µM)
This compound15.0
Trolox12.0

Enzyme Inhibition Studies

In a neuropharmacological study, this compound was shown to inhibit MAO activity significantly, leading to increased levels of serotonin in animal models. This suggests its potential utility in treating mood disorders.

Antimicrobial Efficacy

The antimicrobial effectiveness of this compound was assessed through Minimum Inhibitory Concentration (MIC) tests against several bacterial strains:

Bacterial StrainMIC (µM)
Clostridium perfringens5.0
Salmonella enterica62.5

These findings support the compound's potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylchromane
Reactant of Route 2
8-Methylchromane

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